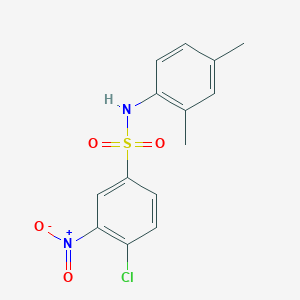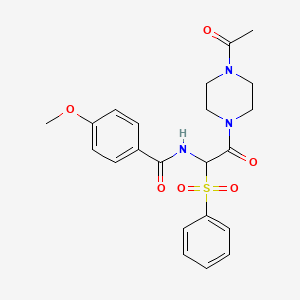![molecular formula C9H9NO3 B2725462 4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 80709-74-6](/img/structure/B2725462.png)
4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Ethyl-4h-furo[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound with the molecular formula C9H9NO3 . It is a derivative of 4H-Furo[3,2-b]pyrrole-5-carboxylic acid .
Synthesis Analysis
The synthesis of furo[3,2-b]pyrroles has been reviewed in several studies . The Hemetsberger–Knittel protocol is one of the synthetic methods leading to furo[3,2-b]pyrroles. This protocol involves three reaction steps: the nucleophilic substitution of halogen-containing aliphatic carboxylic acid esters, Knoevenagel condensation, and finally, thermolysis promoting the intramolecular cyclocondensation to O,N-heteropentalene .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C9H9NO3 . The average mass of the molecule is 179.17 Da .Chemical Reactions Analysis
The chemical reactions involving furo[3,2-b]pyrroles are diverse. For instance, the Hemetsberger–Knittel protocol involves a series of reactions including nucleophilic substitution, Knoevenagel condensation, and thermolysis .科学的研究の応用
Synthesis and Derivative Formation
4-Ethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid serves as a precursor in the synthesis of diverse heterocyclic compounds. Research illustrates its utility in forming novel classes of compounds, including thio- and furan-fused heterocycles, through intramolecular cyclization. These processes yield structurally complex molecules like furopyranone, furopyrrolone, and thienopyrrolone derivatives, highlighting its versatility in synthetic organic chemistry (Ergun et al., 2014). Additionally, the compound facilitates the synthesis of diketopyrrolopyrrole (DPP) pigments through Claisen-type acylations, demonstrating its applicability in material science and pigment production (Morton et al., 2005).
Computational and Spectroscopic Studies
This compound derivatives have been subjects of computational and spectroscopic studies, underscoring their potential in electronic and material applications. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a derivative, has been extensively analyzed through FT–IR, NMR, UV–visible spectroscopy, and quantum chemical calculations. These studies provide insights into the electronic structure and reactivity of furan and pyrrole-based systems, potentially guiding the design of novel materials and catalysts (Singh et al., 2014).
Intermediates in Heterocyclic Synthesis
The compound also acts as an intermediate in the formation of complex heterocycles, such as oxaporphyrins and carbaporphyrins, which are significant in the fields of photophysics, photocatalysis, and organic electronics. The synthesis of these macrocyclic compounds involves steps like condensation and cyclization, starting from furo[3,2-b]pyrrole derivatives. These pathways not only enrich the chemistry of porphyrins but also expand the toolkit for designing photoactive materials (Pawlicki & Latos‐Grażyński, 2005).
Antimicrobial Activity
Beyond its utility in synthesis, this compound derivatives have been explored for biological applications, such as antimicrobial activity. Studies have shown that furo[3,2-b]pyrrole derivatives exhibit antibacterial properties against various microorganisms, indicating their potential as lead compounds in the development of new antibiotics. This aligns with the broader search for novel antimicrobial agents amidst rising antibiotic resistance (Zemanov et al., 2017).
特性
IUPAC Name |
4-ethylfuro[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-10-6-3-4-13-8(6)5-7(10)9(11)12/h3-5H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBYXSDFHASHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C1C(=O)O)OC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide](/img/structure/B2725380.png)
![N-cyclohexyl-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2725381.png)
![6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B2725382.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)
![4-tert-butyl-3'-[(4-tert-butylcyclohexylidene)amino]-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B2725386.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2725387.png)

![4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2725390.png)



![N-(2-methoxyethyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2725395.png)

![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]thio]ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2725401.png)